molecular formula C9H10Cl3N B1607033 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57987-77-6

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1607033
CAS No.: 57987-77-6
M. Wt: 238.5 g/mol
InChI Key: MPGYNUDLCXDURR-UHFFFAOYSA-N
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Description

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. It is a derivative of tetrahydroisoquinoline, characterized by the presence of two chlorine atoms at the 7 and 8 positions of the isoquinoline ring. This compound is often studied for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the isoquinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process often includes:

    Nitration: of isoquinoline to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Chlorination: using thionyl chloride or phosphorus pentachloride.

    Hydrochloride salt formation: by treating the chlorinated product with hydrochloric acid.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Substituted isoquinoline derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Targeting Enzymes and Receptors

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride acts primarily as a potent reversible inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT) . This enzyme is crucial in the biosynthesis of catecholamines such as norepinephrine and epinephrine, which are vital for various physiological functions including stress response and cardiovascular regulation.

Therapeutic Applications

The compound has been investigated for its potential use in treating conditions related to dysregulated catecholamine levels. Notable therapeutic areas include:

  • Neurodegenerative Disorders : Research indicates that compounds similar to 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline may have applications in treating disorders like Parkinson's disease due to their effects on neurotransmitter systems .
  • Sleep Disorders : The compound's interaction with orexin receptors suggests potential applications in managing sleep disorders such as narcolepsy and insomnia .
  • Mood Disorders : Its ability to modulate neurotransmitter levels positions it as a candidate for treating depression and anxiety-related disorders .

Biochemical Research

Biochemical Properties

The biochemical interactions of this compound are complex and not fully elucidated. However, it is known to influence cellular signaling pathways and gene expression through its interactions with various biomolecules.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of tetrahydroisoquinoline exhibited antimicrobial properties against several bacterial strains. This suggests that this compound could be further explored for its potential use as an antimicrobial agent.

Industrial Applications

Chemical Synthesis

In the field of organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its chlorinated structure allows it to participate in reactions that yield more complex molecules used in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without chlorine substitutions.

    6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A similar compound with chlorine atoms at different positions.

    8-Chloro-1,2,3,4-tetrahydroisoquinoline: A mono-chlorinated derivative.

Comparison: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of two chlorine atoms at the 7 and 8 positions can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary biological activity of this compound is its role as a potent reversible inhibitor of PNMT. The inhibition of this enzyme results in decreased levels of epinephrine in the body, which can have various physiological effects.

  • Target Enzyme : PNMT
  • Inhibition Concentration : Effective at concentrations around 1.2×1071.2\times 10^{-7} M, leading to approximately 50% inhibition of PNMT activity .

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Cellular Effects : It influences cellular signaling pathways and gene expression by modulating neurotransmitter systems.
  • Oxidation Products : The compound can form quinoline derivatives upon oxidation.
  • Reduction Products : Reduced isoquinoline derivatives are also major products formed during metabolic processes.

In Vitro Studies

In laboratory settings, this compound has been shown to affect various cell types through its interaction with PNMT and other cellular targets. The compound's ability to inhibit PNMT suggests potential applications in managing conditions associated with catecholamine dysregulation.

Case Studies

  • Animal Models : Administration in rat and squirrel monkey models demonstrated significant reductions in adrenal epinephrine levels when dosed at 10-100 mg/kg orally. This indicates a potential for therapeutic use in conditions where catecholamine levels need to be controlled .
  • Pharmacological Applications : The compound has been studied for its potential as a biochemical probe in research settings and as a candidate for developing treatments for neurodegenerative disorders due to its effects on neurotransmitter systems .

Comparative Table of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits PNMT leading to reduced epinephrine levels
Cell Signaling Modulation Affects gene expression and cellular signaling pathways
Potential Therapeutic Uses Investigated for neurological disorders

Properties

IUPAC Name

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGYNUDLCXDURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10973559
Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
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Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57987-77-6
Record name Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57987-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dichloro-1,2,3,4-tetrahydroisoquinolinium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

A mixture of 2.0 g (7.8 mm) of N-hydroxyethyl-2,3-dichlorobenzylamine hydrochloride and 5 g (37.5 mm) of aluminum chloride was reacted as above with the aluminum chloride additions at 0 time, 2 g; 1/2 hour, 1 g and 11/4 hour, 2 g to give 1.62 g (87.1%) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride which is 97.93% pure by gas liquid chromatography.
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Synthesis routes and methods II

Procedure details

Using the same reaction conditions and methods of isolation N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide (2.0 g, 6.0 mm) was reacted in a melt of 5 g (37.5 mm) of aluminum chloride-0.3 g (5.6 mm) of ammonium chloride to give 1.19 g (75.3%) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride which was 95.1% pure by high pressure liquid chromatography.
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N-hydroxyethyl-2,3-dichlorobenzylamine hydrobromide
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Synthesis routes and methods III

Procedure details

A solution of 2.37 g. (10 mmol) of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride salt and 20 ml. of 37% formalin in 100 ml. of water was stirred in an ice bath for thirty minutes. 50 ml. of 5% sodium carbonate solution was added dropwise over 10 minutes and the resulting precipitate was removed by filtration, dissolved in 50 ml. of methylene chloride, dried over magnesium sulfate and filtered. The filtrate was treated with 25 ml. of ethereal hydrogen chloride and allowed to stand in the cold overnight. The resulting precipitate was collected, washed with ether and dried to give 2,2'-methylene-bis-(7,8-dichloro-1,2,3,4-tetrahydroisoquinoline dihydrochloride, melting point 153° C. dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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